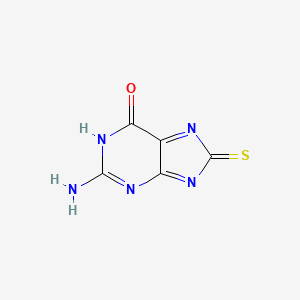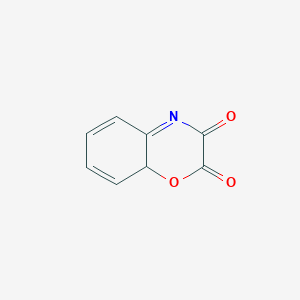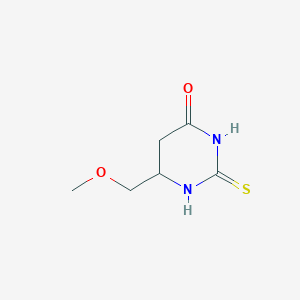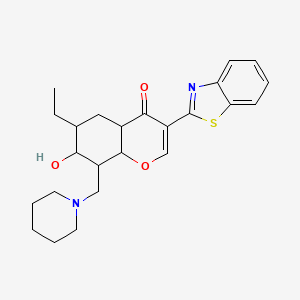
2-Amino-6-hydroxy-8H-purine-8-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-hydroxy-8H-purine-8-thione is a purine derivative with significant biological and chemical properties. This compound is known for its role in various biochemical processes and its potential applications in medicinal chemistry. It is structurally related to other purine compounds, which are essential components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-8H-purine-8-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione with appropriate reagents under controlled conditions . The reaction conditions often require specific solvents like dimethylformamide (DMF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-hydroxy-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-hydroxy-8H-purine-8-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and interaction with nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-hydroxy-8H-purine-8-thione involves its interaction with specific molecular targets. For instance, it inhibits xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it useful in treating conditions like gout. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of harmful byproducts.
Comparación Con Compuestos Similares
2-Amino-6-hydroxyaminopurine: This compound is a hydroxylated derivative of 2,6-diaminopurine and shares similar biological roles.
6-Mercaptopurine: An analog of hypoxanthine, used as an anticancer drug.
Allopurinol: A well-known xanthine oxidase inhibitor used to treat hyperuricemia.
Uniqueness: 2-Amino-6-hydroxy-8H-purine-8-thione is unique due to its specific inhibitory effects on xanthine oxidase and its potential applications in cancer therapy. Its structural features allow for selective binding to enzyme active sites, distinguishing it from other purine derivatives.
Propiedades
Fórmula molecular |
C5H3N5OS |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
2-amino-8-sulfanylidene-1H-purin-6-one |
InChI |
InChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |
Clave InChI |
VNILSUXEPJFVLA-UHFFFAOYSA-N |
SMILES canónico |
C12=NC(=S)N=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)




![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
![(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide](/img/structure/B12354387.png)
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
